Triprolidine-d8 Hydrochloride
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Description
Triprolidine-d8 Hydrochloride is a labelled analogue of Triprolidine . Triprolidine is a sedating antihistamine used in various types of cold and allergy medications to relieve allergy symptoms, hay fever, and common cold symptoms, and to aid in sleep . It is a first-generation histamine H1 antagonist used in allergic rhinitis, asthma, and urticaria .
Synthesis Analysis
The synthesis of Triprolidine has been accomplished through a sequential photoredox protocol . This method is considered expedient and has been used to synthesize Triprolidine, a top-selling antihistamine .
Molecular Structure Analysis
The molecular formula of Triprolidine-d8 Hydrochloride is C19H23ClN2 . The average mass is 322.902 Da and the monoisotopic mass is 322.205200 Da .
Chemical Reactions Analysis
Triprolidine-d8 Hydrochloride is extensively metabolized in the liver . A new chemiluminescence method combined with flow injection analysis was developed for the determination of triprolidine hydrochloride .
Physical And Chemical Properties Analysis
The molecular weight of Triprolidine-d8 Hydrochloride is 322.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 4 . The topological polar surface area is 16.1 Ų .
Future Directions
Triprolidine has been found to be useful in the treatment of temporary sleep disturbance . There are improvements in both objective and subjective measures of sleep quality versus placebo, with no safety concerns raised . This suggests potential future directions for the use of Triprolidine in sleep-related disorders.
properties
IUPAC Name |
2-[(Z)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-;/i4D2,5D2,13D2,14D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYEJNGHIOFOC-GTULIFIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C/C=C(/C2=CC=C(C=C2)C)\C3=CC=CC=N3)([2H])[2H])([2H])[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triprolidine-d8 Hydrochloride | |
CAS RN |
1795134-06-3 |
Source
|
Record name | Triprolidine-d8 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795134063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPROLIDINE-D8 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9ORI0F7FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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